molecular formula C7H6Cl2Mg B1310549 4-Chlorobenzylmagnesium chloride CAS No. 874-72-6

4-Chlorobenzylmagnesium chloride

Cat. No. B1310549
CAS RN: 874-72-6
M. Wt: 185.33 g/mol
InChI Key: GVNSCNGKEXNKBU-UHFFFAOYSA-M
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Description

4-Chlorobenzylmagnesium chloride is a chemical compound with the molecular formula C7H6Cl2Mg . It is commonly used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzylmagnesium chloride is represented by the formula C7H6Cl2Mg . This indicates that the compound consists of a benzyl group (C7H6) attached to a magnesium atom, with two chlorine atoms also attached to the magnesium .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chlorobenzylmagnesium chloride are not extensively detailed in the sources retrieved. It is known to have a molecular weight of 185.33 g/mol .

Scientific Research Applications

Organic Synthesis Intermediate

4-Chlorobenzylmagnesium chloride: is primarily used as an intermediate in organic synthesis . It plays a crucial role in the construction of complex organic compounds due to its reactivity and ability to form bonds with a variety of organic molecules.

Precursor for Halogenated Compounds

This compound serves as a precursor for the preparation of halogenated compounds such as 1-chloro-4-(4-methyl-3-pentenyl)benzene , which is synthesized by reacting with 1-bromo-3-methyl-2-butene . These halogenated compounds have various applications, including in pharmaceuticals and agrochemicals.

Safety and Hazards

4-Chlorobenzylmagnesium chloride is advised for R&D use only and not for medicinal, household or other use . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing mist, gas or vapors . It is also advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

magnesium;1-chloro-4-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.ClH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNSCNGKEXNKBU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)Cl.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446382
Record name Magnesium chloride (4-chlorophenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874-72-6
Record name Magnesium chloride (4-chlorophenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using a mixed solvent system in the preparation of 4-chlorobenzylmagnesium chloride?

A1: The research article highlights the use of a mixed solvent system of ethyl ether and methyl tert-butyl ether (MTBE) for preparing 4-chlorobenzylmagnesium chloride from p-chlorobenzyl chloride []. While the article doesn't explicitly detail the reasoning behind this choice, it's likely related to optimizing the Grignard reagent formation. Factors like solubility of reactants and products, reaction kinetics, and potential side reactions can be influenced by the solvent system. Further investigation into the specific advantages of this mixed solvent system compared to using either ether alone would be beneficial for optimizing this synthetic step.

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